molecular formula C13H16N2O2 B6266397 1-{4-[1-(hydroxyimino)ethyl]phenyl}piperidin-2-one CAS No. 1807938-87-9

1-{4-[1-(hydroxyimino)ethyl]phenyl}piperidin-2-one

Cat. No. B6266397
CAS RN: 1807938-87-9
M. Wt: 232.3
InChI Key:
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Description

1-{4-[1-(Hydroxyimino)ethyl]phenyl}piperidin-2-one, also known as 1-{4-[1-(hydroxyimino)ethyl]phenyl}-2-piperidinone, is a chemical compound that has been widely studied for its potential medical applications. It is an important intermediate in the synthesis of various pharmaceuticals and is used in the production of a variety of drugs, including anti-cancer agents.

Scientific Research Applications

1-{4-[1-(hydroxyimino)ethyl]phenyl}piperidin-2-one{4-[1-{4-[1-(hydroxyimino)ethyl]phenyl}piperidin-2-one(Hydroxyimino)ethyl]phenyl}piperidin-2-one has been studied for its potential medical applications. It has been shown to have anti-cancer properties, and has been shown to inhibit the growth of several types of cancer cell lines. It has also been studied for its potential anti-inflammatory and anti-fungal activities. In addition, it has been studied for its potential use in drug delivery systems, as well as its potential to be used as an inhibitor of the enzyme monoamine oxidase.

Mechanism of Action

The exact mechanism of action of 1-{4-[1-(hydroxyimino)ethyl]phenyl}piperidin-2-one{4-[1-{4-[1-(hydroxyimino)ethyl]phenyl}piperidin-2-one(Hydroxyimino)ethyl]phenyl}piperidin-2-one is not yet fully understood. However, it is believed that the compound binds to certain proteins and enzymes, which then leads to the inhibition of their activity. This inhibition can lead to the inhibition of cell proliferation and apoptosis, as well as the inhibition of inflammation.
Biochemical and Physiological Effects
1-{4-[1-(hydroxyimino)ethyl]phenyl}piperidin-2-one{4-[1-{4-[1-(hydroxyimino)ethyl]phenyl}piperidin-2-one(Hydroxyimino)ethyl]phenyl}piperidin-2-one has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of several types of cancer cell lines, as well as to have anti-inflammatory and anti-fungal activities. In addition, it has been studied for its potential use in drug delivery systems, as well as its potential to be used as an inhibitor of the enzyme monoamine oxidase.

Advantages and Limitations for Lab Experiments

1-{4-[1-(hydroxyimino)ethyl]phenyl}piperidin-2-one{4-[1-{4-[1-(hydroxyimino)ethyl]phenyl}piperidin-2-one(Hydroxyimino)ethyl]phenyl}piperidin-2-one has several advantages and limitations when used in laboratory experiments. The compound is relatively easy to synthesize, and can be produced in high yields with relatively short reaction times. However, the compound is also sensitive to light and air, and must be handled carefully to prevent degradation. Additionally, the compound is not water-soluble, so it must be dissolved in an appropriate solvent before use.

Future Directions

The potential future directions for the use of 1-{4-[1-(hydroxyimino)ethyl]phenyl}piperidin-2-one{4-[1-{4-[1-(hydroxyimino)ethyl]phenyl}piperidin-2-one(Hydroxyimino)ethyl]phenyl}piperidin-2-one are numerous. It could be used in the development of new drugs, such as anti-cancer agents, anti-inflammatory agents, and anti-fungal agents. Additionally, it could be used in drug delivery systems, as well as in the development of inhibitors of the enzyme monoamine oxidase. Finally, it could be used in the development of new materials, such as polymers and coatings.

Synthesis Methods

1-{4-[1-(hydroxyimino)ethyl]phenyl}piperidin-2-one{4-[1-{4-[1-(hydroxyimino)ethyl]phenyl}piperidin-2-one(Hydroxyimino)ethyl]phenyl}piperidin-2-one is typically produced through a two-step synthesis process. The first step involves the reaction of 1-{4-[1-(hydroxyimino)ethyl]phenyl}piperidin-2-onechloro-4-nitrobenzene with ethylenediamine in the presence of sodium hydroxide. This reaction produces an intermediate, N-chloroethylenediamine, which is then reacted with 4-nitrophenol in the presence of sodium hydroxide to produce the desired compound. This process can be further optimized by varying the reaction conditions and reagents to improve yields and reduce reaction times.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-{4-[1-(hydroxyimino)ethyl]phenyl}piperidin-2-one involves the reaction of 4-(1-hydroxyiminoethyl)aniline with piperidin-2-one in the presence of a suitable reagent.", "Starting Materials": [ "4-(1-hydroxyiminoethyl)aniline", "piperidin-2-one", "suitable reagent" ], "Reaction": [ "4-(1-hydroxyiminoethyl)aniline is reacted with piperidin-2-one in the presence of a suitable reagent", "The reaction mixture is stirred at room temperature for several hours", "The resulting product is isolated and purified using standard techniques such as column chromatography or recrystallization" ] }

CAS RN

1807938-87-9

Molecular Formula

C13H16N2O2

Molecular Weight

232.3

Purity

95

Origin of Product

United States

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